molecular formula C8H6ClNO B8789169 4-Chloro-1H-indol-5-ol

4-Chloro-1H-indol-5-ol

Cat. No. B8789169
M. Wt: 167.59 g/mol
InChI Key: YGVUPXSZGAYPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1H-indol-5-ol is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1H-indol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1H-indol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-1H-indol-5-ol

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

4-chloro-1H-indol-5-ol

InChI

InChI=1S/C8H6ClNO/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H

InChI Key

YGVUPXSZGAYPDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(tert-Butyl-dimethyl-silanyl)-4-chloro-1H-indol-5-ol (5.35 g, 18.98 mmol) is dissolved in THF (90 mL) and cooled to 0° C. TBAF (4.96 g, 18.98 mmol) is added over 5 minutes to the brown solution. After 1 hour the reaction is quenched with ammonium chloride. The reaction is diluted with ethyl acetate and washed with water and then brine. The organic phase is removed, dried (sodium sulfate) and concentrated. The mixture is absorbed onto silica and purified via FCC (0-40% ethyl acetate:heptanes) to obtain the title compound as a solid. MS (ESI) m/z 168.15 (M+1).
Name
1-(tert-Butyl-dimethyl-silanyl)-4-chloro-1H-indol-5-ol
Quantity
5.35 g
Type
reactant
Reaction Step One
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Quantity
90 mL
Type
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Quantity
4.96 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
CC(C)(C)[Si](C)(C)n1ccc2c(Cl)c(O)ccc21
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reactant
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